Silver sulfadiazine

Description

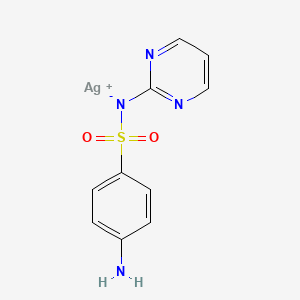

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |

|---|---|

CAS No. |

1152234-18-8 |

Molecular Formula |

C10H10AgN4O2S |

Molecular Weight |

358.15 g/mol |

IUPAC Name |

4-amino-N-pyrimidin-2-ylbenzenesulfonamide;silver |

InChI |

InChI=1S/C10H10N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14); |

InChI Key |

FIJFURWTHCVONZ-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Ag] |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Antimicrobial Action of Silver Sulfadiazine on Gram-Negative Bacteria

For Immediate Release

[CITY, State] – [Date] – Silver sulfadiazine (B1682646) (SSD) has long been a cornerstone in the topical treatment of burn-related infections, demonstrating broad-spectrum activity against a wide array of pathogens, including formidable gram-negative bacteria. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of SSD, tailored for researchers, scientists, and drug development professionals. The document synthesizes current understanding, presents quantitative data on its efficacy, outlines experimental methodologies, and provides visual representations of its molecular interactions.

Executive Summary

Silver sulfadiazine's efficacy stems from a synergistic interplay between its two core components: the silver ion (Ag+) and the sulfonamide antibiotic, sulfadiazine. This combination results in a potent antimicrobial agent with a multi-pronged attack on bacterial cells. The primary mechanism involves the slow and sustained release of silver ions, which disrupt the bacterial cell envelope, bind to essential proteins and DNA, and generate reactive oxygen species. The sulfadiazine component, while having a secondary role, contributes to the overall antimicrobial effect by inhibiting folic acid synthesis. This guide will dissect these mechanisms, offering a comprehensive overview for the scientific community.

The Dual-Pronged Mechanism of Action

The antimicrobial prowess of this compound is not attributable to a single mode of action but rather a coordinated assault on multiple cellular processes in gram-negative bacteria. This dual mechanism, involving both the silver and sulfadiazine moieties, makes the development of resistance more challenging for bacteria.[1][2]

The Pivotal Role of the Silver Ion (Ag+)

Upon application, this compound slowly dissociates, releasing silver ions into the local environment.[1][3] These ions are the primary bactericidal component, targeting several key cellular structures and functions:

-

Cell Envelope Disruption: The positively charged silver ions interact with the negatively charged components of the gram-negative bacterial cell wall and membrane, including lipopolysaccharides and phospholipids.[1] This interaction leads to increased membrane permeability and destabilization of the cell envelope, causing leakage of intracellular contents and ultimately cell death.[1][4] Electron microscopy studies have revealed the formation of surface and membrane blebs in susceptible bacteria.[2]

-

Protein and Enzyme Inactivation: Silver ions have a high affinity for sulfhydryl (-SH) groups in proteins and enzymes.[4][5] By binding to these groups, silver ions can denature proteins and inactivate critical enzymes involved in cellular respiration and other essential metabolic pathways, effectively shutting down cellular function.[4][6]

-

DNA Interaction: Silver ions can penetrate the bacterial cell and bind to DNA.[1][7] This interaction can interfere with DNA replication and transcription by cross-linking DNA strands and disrupting the hydrogen bonds between base pairs.[6][7] Studies using radioactive this compound have shown that the silver moiety preferentially binds to the DNA fraction of bacteria.[7]

-

Generation of Reactive Oxygen Species (ROS): The interaction of silver ions with the bacterial respiratory chain can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[5][6] These highly reactive molecules cause oxidative stress, leading to widespread damage to cellular components, including lipids, proteins, and nucleic acids.[5]

The Contribution of the Sulfadiazine Moiety

The sulfadiazine component of SSD is a sulfonamide antibiotic.[1] Its mechanism of action involves the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid in bacteria.[1][8] Folic acid is a crucial precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.[1] By blocking folic acid production, sulfadiazine inhibits bacterial growth and replication, acting as a bacteriostatic agent.[1][3] While the silver ion is the primary bactericidal agent, sulfadiazine exhibits a synergistic effect when combined with subinhibitory levels of this compound.[3][9]

Quantitative Efficacy of this compound

The effectiveness of this compound against gram-negative bacteria is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Gram-Negative Bacterium | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 1 - 64 | [10][11] |

| Escherichia coli | 8 (in combination with 60 J/cm² blue light) | [12] |

| Various Gram-Negative Species | 16 - 64 (typically) | [13] |

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a gram-negative bacterial strain.

1. Preparation of this compound Stock Solution:

- Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with gentle heating and stirring, or a small amount of ammonium (B1175870) hydroxide (B78521) followed by neutralization). The final concentration should be at least twice the highest concentration to be tested.

- Filter-sterilize the stock solution through a 0.22 µm filter.

2. Preparation of Bacterial Inoculum:

- From a fresh agar (B569324) plate, select 3-5 isolated colonies of the gram-negative bacterium to be tested.

- Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

- Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Broth Microdilution Assay:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

- Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

- Include a positive control well (inoculum without drug) and a negative control well (broth without inoculum).

- Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

- Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Visualizing the Mechanism and Workflow

Signaling Pathways and Molecular Interactions

Caption: Dual-action mechanism of this compound.

Experimental Workflow for Assessing Antimicrobial Activity

Caption: Workflow for MIC determination.

Conclusion

The mechanism of action of this compound against gram-negative bacteria is a complex and synergistic process. The sustained release of silver ions provides a broad-spectrum bactericidal effect through multiple modes of action, including disruption of the cell envelope, inactivation of essential enzymes, interference with DNA replication, and induction of oxidative stress. The sulfadiazine component complements this activity by inhibiting a key metabolic pathway. This multi-targeted approach is a significant advantage in an era of increasing antibiotic resistance. A thorough understanding of these mechanisms is paramount for the development of new and improved antimicrobial therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. wounds-uk.com [wounds-uk.com]

- 3. Mechanism of this compound Action on Burn Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. mdpi.com [mdpi.com]

- 7. jddtonline.info [jddtonline.info]

- 8. This compound | Semantic Scholar [semanticscholar.org]

- 9. Mechanism of this compound action on burn wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of minimum inhibitory concentrations for this compound and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blue Light Improves Antimicrobial Efficiency of this compound Via Catalase Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis and Characterization of Silver Sulfadiazine Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of silver sulfadiazine (B1682646) (SSD) nanoparticles, a topical antimicrobial agent of significant interest in wound care and drug delivery. The enhanced efficacy of nanosized SSD is attributed to its increased surface area-to-volume ratio, leading to improved dissolution and antimicrobial activity.[1] This document details various synthesis methodologies, comprehensive characterization techniques, and the antimicrobial mechanism of action, presenting quantitative data in a structured format and illustrating key processes with diagrams.

Synthesis of Silver Sulfadiazine Nanoparticles

Several methods have been developed for the synthesis of this compound nanoparticles, each offering distinct advantages in terms of particle size control, stability, and scalability. The most common approaches include chemical precipitation, microprecipitation-high-pressure homogenization, and green synthesis.

Chemical Precipitation in Microemulsion

The chemical precipitation method, often carried out in a water-in-oil microemulsion system, allows for the controlled synthesis of nanoparticles.[1] This technique involves the reaction of silver nitrate (B79036) and sodium sulfadiazine in the aqueous cores of reverse micelles, which act as nanoreactors.

Experimental Protocol:

-

Preparation of Microemulsions: Two separate microemulsions are prepared. The first contains an aqueous solution of silver nitrate (AgNO₃), and the second contains an aqueous solution of sodium sulfadiazine (NaSD).[1] A common microemulsion system consists of a surfactant like Dioctyl Sodium Sulfosuccinate (DOSS) and an oil phase such as Isopropyl Palmitate (IPP).[1]

-

Mixing and Reaction: The two microemulsions are mixed under constant stirring. The collision and fusion of the reverse micelles bring the reactants (Ag⁺ and SD⁻) into contact, leading to the precipitation of this compound nanoparticles within the micelles.[1]

-

Purification: The nanoparticles are then separated from the microemulsion system. This can be achieved by adding a solvent like ethanol (B145695) to break the microemulsion, followed by centrifugation to pellet the nanoparticles. The pellets are then washed multiple times with ethanol and deionized water to remove any residual reactants and surfactant.

-

Drying: The purified nanoparticles are dried under vacuum to obtain a fine powder.

Workflow for Chemical Precipitation Synthesis:

References

In-Depth Technical Guide: Antimicrobial Spectrum of Silver Sulfadiazine Against Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver sulfadiazine (B1682646) (SSD) is a topical antimicrobial agent widely utilized in clinical settings, primarily for the prevention and treatment of infections in burn wounds.[1][2] Its broad-spectrum activity encompasses a range of bacteria, and it is also recognized for its effectiveness against various fungal pathogens.[1][2] This technical guide provides a comprehensive overview of the antifungal spectrum of silver sulfadiazine, detailing its in vitro activity against key fungal species, the experimental protocols for susceptibility testing, and its known mechanisms of action.

The antifungal properties of this compound are primarily attributed to the synergistic action of its two components: silver ions and sulfadiazine.[3] Silver ions are known to interact with microbial cell membranes and walls, leading to structural damage and increased permeability.[3] They can also bind to essential cellular components like DNA and enzymes, disrupting critical cellular functions.[3] The sulfadiazine moiety, a sulfonamide antibiotic, inhibits the synthesis of folic acid, a vital component for microbial growth and replication.[3]

This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to inform further research and development of antifungal therapies.

Antifungal Spectrum of this compound

The in vitro antifungal activity of this compound has been evaluated against a variety of fungal pathogens, including filamentous fungi, yeasts, and dermatophytes. The following tables summarize the available quantitative data on its efficacy, primarily presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Filamentous Fungi

This compound has demonstrated notable activity against several species of filamentous fungi, which are common causes of opportunistic infections. A significant study on fungal isolates from equine keratomycosis provides detailed susceptibility data.[4]

Table 1: In Vitro Activity of this compound Against Filamentous Fungi [4]

| Fungal Isolate (n) | SSD MIC Range (µg/mL) | SSD MIC₅₀ (µg/mL) | SSD MIC₉₀ (µg/mL) | SSD MFC Range (µg/mL) | SSD MFC₅₀ (µg/mL) | SSD MFC₉₀ (µg/mL) |

| All Isolates (17) | ≤1 to >64 | 4 | 32 | ≤1 to >64 | 8 | >64 |

| Fusarium spp. (6) | 2 to >64 | 16 | 64 | 4 to >64 | 32 | >64 |

| Aspergillus spp. (7) | ≤1 to 8 | 4 | 8 | ≤1 to 16 | 4 | 16 |

| Other Molds (4) | 2 to 32 | 8 | 32 | 4 to 64 | 16 | 64 |

Other molds include one isolate each of Curvularia, Scopulariopsis, Penicillium, and Chrysosporium.

Yeasts

While this compound is known to be effective against yeasts, specific and comprehensive MIC and MFC data from large-scale studies are less readily available in the current literature.[3][5] It is known to be effective against Candida species, common opportunistic pathogens.[5] One study noted that a dressing containing this compound inhibited the growth of Candida albicans and Candida parapsilosis at concentrations of 75.0 µg/mL and 37.5 µg/mL, respectively.[6] However, another in vitro study observed that Candida albicans persisted despite treatment with this compound in a mixed-biofilm model with Pseudomonas aeruginosa.[7] This suggests that the efficacy may be influenced by the specific conditions of the infection.

Dermatophytes

This compound has been reported to have activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections.[8] However, detailed quantitative data such as MIC and MFC values for specific dermatophyte species like Trichophyton, Microsporum, and Epidermophyton are not extensively documented in recent literature.

Mechanism of Action

The antifungal effect of this compound is multifaceted, primarily driven by the actions of the silver ion.

Disruption of Cell Wall and Membrane Integrity

The primary mechanism of action of the silver component involves its interaction with the fungal cell wall and membrane.[3] Silver ions bind to proteins and other components of the cell envelope, leading to structural destabilization and increased permeability.[3] This disruption of the cell's physical barrier results in the leakage of essential intracellular contents and ultimately leads to cell death.

Inhibition of Essential Enzymes

A specific molecular target of this compound in fungi has been identified as phosphomannose isomerase (PMI).[9] This enzyme is crucial for the biosynthesis of the fungal cell wall.[1][3][9] PMI catalyzes the interconversion of mannose-6-phosphate (B13060355) and fructose-6-phosphate, a key step in the production of mannose-containing polysaccharides that are essential components of the fungal cell wall.[3][9] The irreversible inactivation of PMI by this compound in Candida albicans has been demonstrated, highlighting a specific pathway through which SSD exerts its antifungal effect.[9]

Interaction with DNA and Other Cellular Components

In addition to its effects on the cell envelope, silver ions can penetrate fungal cells and interact with other vital components.[3] This includes binding to DNA, which can interfere with replication and transcription, and inactivating various enzymes by binding to their sulfhydryl groups.[3] The sulfadiazine component contributes to the overall antimicrobial effect by inhibiting the folic acid synthesis pathway, which is necessary for the production of nucleotides.[3]

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound can be determined using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols for the susceptibility testing of both yeasts (M27) and filamentous fungi (M38).

Broth Microdilution Method (Adapted from CLSI M27 and M38)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of this compound Stock Solution:

-

Due to the low aqueous solubility of this compound, a stock solution is typically prepared in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

A high-concentration stock solution (e.g., 1280 µg/mL) is prepared and then serially diluted.

2. Inoculum Preparation:

-

Yeasts (e.g., Candida spp.): Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

-

Filamentous Fungi (e.g., Aspergillus spp.): A conidial suspension is prepared from a mature culture and the turbidity is adjusted spectrophotometrically. The suspension is then diluted in RPMI-1640 medium.

3. Microdilution Plate Preparation:

-

A 96-well microtiter plate is used.

-

Serial twofold dilutions of the this compound stock solution are prepared directly in the wells with RPMI-1640 medium to achieve the desired final concentrations.

-

A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

4. Inoculation and Incubation:

-

Each well (except the sterility control) is inoculated with the prepared fungal suspension.

-

The plate is incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

6. Determination of Minimum Fungicidal Concentration (MFC):

-

An aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate.

-

The plates are incubated at an appropriate temperature until growth is seen in the control subculture.

-

The MFC is the lowest concentration of the drug that results in no fungal growth on the subculture plate.

Agar Dilution Method

The agar dilution method is an alternative for determining the MIC.

1. Preparation of Agar Plates:

-

A series of agar plates (e.g., Mueller-Hinton agar supplemented with glucose for yeasts) are prepared, each containing a different concentration of this compound.

-

The drug is added to the molten agar before it solidifies.

2. Inoculum Preparation:

-

A standardized fungal inoculum is prepared as described for the broth microdilution method.

3. Inoculation:

-

A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

-

A control plate without the drug is also inoculated.

4. Incubation:

-

The plates are incubated under the same conditions as the broth microdilution method.

5. Determination of MIC:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungus on the agar surface.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antimicrobial agent.

1. Inoculum Preparation and Plating:

-

A standardized fungal inoculum is prepared and evenly swabbed onto the surface of an agar plate.

2. Disk Application:

-

Paper disks impregnated with a standard concentration of this compound are placed on the surface of the inoculated agar.

3. Incubation:

-

The plate is incubated under appropriate conditions.

4. Interpretation:

-

The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.

-

If the fungus is susceptible, a clear zone of no growth will appear around the disk.

-

The diameter of this zone of inhibition is measured and can be correlated with susceptibility (susceptible, intermediate, or resistant) based on established standards, if available for the specific drug and organism.

Conclusion

This compound exhibits a broad spectrum of antifungal activity, demonstrating efficacy against a range of filamentous fungi and yeasts. Its primary mechanism of action involves the disruption of the fungal cell wall and membrane by silver ions, with a specific target being the essential enzyme phosphomannose isomerase. While quantitative data for some fungal groups, particularly dermatophytes, are less abundant, the available evidence supports its role as a valuable topical antifungal agent. The standardized protocols provided in this guide offer a framework for further in vitro evaluation of this compound's antifungal properties, which can aid in the development of new and improved therapeutic strategies for fungal infections. Further research is warranted to expand the quantitative susceptibility data for a wider range of clinical fungal isolates and to further elucidate the specific signaling pathways affected by this compound.

References

- 1. Phosphomannose Isomerase Is Involved in Development, Stress Responses, and Pathogenicity of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. mdpi.com [mdpi.com]

- 7. In vitro analysis of interactions between Pseudomonas aeruginosa and Candida albicans treated with this compound in wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Letter: Activity of silver sulphadiazine against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the Aspergillus fumigatus phosphomannose isomerase Pmi1 and its impact on cell wall synthesis and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Topical Titan: A Technical History of Silver Sulfadiazine in Burn Wound Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in burn care, a period characterized by a pressing need for effective topical agents to combat the rampant and often fatal infections that plagued burn victims. Before the advent of targeted antimicrobial therapies, burn wound sepsis was a leading cause of mortality. This guide provides a detailed historical and technical account of the development of silver sulfadiazine (B1682646) (SSD), a compound that revolutionized the management of burn wounds and remains a significant tool in the clinician's arsenal.

The Pre-Silver Sulfadiazine Era: A Landscape of Limited Options

Prior to the introduction of silver sulfadiazine, the management of burn wounds was fraught with challenges. Early treatments were often rudimentary and varied widely in their efficacy. The 1960s saw the introduction of two key topical agents that set the stage for further innovation:

-

0.5% Silver Nitrate (B79036) Solution: Reintroduced by Moyer in 1965, this solution demonstrated antibacterial action against common burn wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[1] However, its use was cumbersome, requiring bulky, continuously soaked dressings and leading to significant electrolyte imbalances and discoloration of the wound and surrounding environment.[1][2]

-

Mafenide (B1675902) Acetate (B1210297) (Sulfamylon®): Introduced shortly after silver nitrate, mafenide acetate offered broad-spectrum antibacterial activity.[1][2] Its primary drawbacks included pain upon application and the potential for metabolic acidosis due to its carbonic anhydrase inhibitory effects.[2]

These therapies, while advancements, highlighted the urgent need for a topical agent that was effective, well-tolerated, and easy to use.

The Genesis of this compound: A Synergistic Innovation

In the late 1960s, Dr. Charles L. Fox, Jr., a surgeon and researcher at Columbia University, sought to combine the antimicrobial properties of silver with a sulfonamide antibiotic.[3] This led to the synthesis of this compound, a compound that synergistically leveraged the bactericidal action of silver ions with the bacteriostatic effect of sulfadiazine. The United States patent for this compound was issued in September 1973.

The development of SSD was a significant leap forward. It offered a broad spectrum of antimicrobial activity, was painless to apply, and did not cause the severe electrolyte disturbances associated with silver nitrate.[4]

Synthesis and Formulation: From Powder to Topical Cream

The synthesis of this compound is a relatively straightforward precipitation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on descriptions found in the historical literature and patents filed by Charles L. Fox, Jr.

Materials:

-

Silver Nitrate (AgNO₃)

-

Sodium Sulfadiazine (C₁₀H₉N₄NaO₂S)

-

Sterile, deionized water

-

Ammonium Hydroxide (optional, for solubilization)

-

Reaction vessel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., desiccator)

Procedure:

-

Solution Preparation: Equimolar solutions of silver nitrate and sodium sulfadiazine are prepared separately in sterile, deionized water.

-

Reaction: The silver nitrate solution is slowly added to the sodium sulfadiazine solution with constant stirring.

-

Precipitation: A white precipitate of this compound forms immediately upon mixing the two solutions.

-

Filtration and Washing: The precipitate is collected by filtration and washed several times with sterile, deionized water to remove any unreacted starting materials and sodium nitrate byproduct.

-

Drying: The resulting white powder is dried in a desiccator to yield pure this compound.

Formulation into a Water-Dispersible Cream

For topical application, the insoluble this compound powder is formulated into a 1% (w/w) water-dispersible cream. Early patents described various formulations for a hydrophilic, oil-in-water emulsion base.

Typical Components of the Cream Base:

-

Active Ingredient: 1% this compound

-

Oil Phase: White petrolatum, stearyl alcohol, isopropyl myristate

-

Aqueous Phase: Purified water, propylene (B89431) glycol

-

Emulsifiers/Stabilizers: Polysorbate 60, sorbitan (B8754009) monooleate

-

Preservatives: Methylparaben

The oil and water phases are heated separately, and then the two phases are combined with homogenization to form a stable cream. The micronized this compound is then incorporated into the cream base.

Mechanism of Action: A Dual Assault on Microbial Pathogens

The efficacy of this compound stems from the slow and sustained release of silver ions (Ag⁺) in the wound environment.[3][5] The compound itself has low solubility, which prevents a rapid, toxic release of silver. The mechanism is twofold:

-

Action of Silver Ions: The released silver ions are highly reactive and exert a broad-spectrum bactericidal effect. They bind to various components of the bacterial cell, including:

-

Cell Wall and Membrane: Silver ions interact with sulfhydryl groups in proteins within the cell wall and membrane, disrupting their structure and function, leading to increased permeability and cell lysis.[6]

-

DNA and RNA: Silver ions can bind to the DNA and RNA of bacteria, interfering with replication and transcription and ultimately leading to cell death.[6][7]

-

Enzymes: Silver ions can inhibit essential bacterial enzymes, further disrupting cellular processes.[6]

-

-

Action of Sulfadiazine: The sulfadiazine moiety acts as a sulfonamide antibiotic. It competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid.[6] Bacteria require folic acid for the synthesis of nucleic acids. By blocking its production, sulfadiazine exerts a bacteriostatic effect, inhibiting bacterial growth and proliferation.[6]

This dual mechanism of action is believed to contribute to the broad efficacy of SSD and may reduce the likelihood of bacterial resistance.

Preclinical and Clinical Evaluation: Establishing Efficacy

The efficacy of this compound was established through a series of preclinical and clinical studies in the late 1960s and early 1970s.

In Vitro Antibacterial Activity

Early in vitro studies demonstrated the broad-spectrum activity of SSD against a wide range of Gram-positive and Gram-negative bacteria, as well as some species of yeast.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Common Burn Pathogens (Data compiled from early studies)

| Microorganism | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 10 - 50 |

| Escherichia coli | 10 - 50 |

| Staphylococcus aureus | 10 - 100 |

| Klebsiella spp. | 10 - 50 |

| Enterobacter spp. | 10 - 50 |

| Candida albicans | 10 - 100 |

Note: These values are approximate and varied between studies.

Experimental Protocol: In Vivo Burn Wound Model (Rat)

Animal models were crucial in demonstrating the in vivo efficacy of this compound. The following is a generalized protocol based on early experimental studies.

Objective: To evaluate the efficacy of topical this compound in preventing infection and promoting healing of experimental burn wounds in rats.

Materials:

-

Wistar rats (male, 200-250g)

-

Anesthetic (e.g., intraperitoneal pentobarbital)

-

Electric shaver

-

Standardized burn-inducing device (e.g., brass rod heated to a specific temperature)

-

Bacterial suspension of a virulent burn pathogen (e.g., Pseudomonas aeruginosa)

-

1% this compound cream

-

Control vehicle (cream base without SSD)

-

Sterile dressings

Procedure:

-

Anesthesia and Preparation: Rats are anesthetized, and a section of their dorsal fur is shaved.

-

Burn Creation: A full-thickness burn of a standardized size (e.g., 2 cm x 2 cm) is created using the heated brass rod applied for a specific duration.

-

Wound Inoculation: A standardized inoculum of P. aeruginosa is applied to the burn wound to simulate clinical infection.

-

Treatment Application: The burn wounds are randomly assigned to a treatment group (1% SSD cream) or a control group (vehicle cream). The cream is applied topically to the wound.

-

Dressing: The wounds are covered with a sterile dressing.

-

Observation and Data Collection: Animals are observed daily for signs of infection and overall health. Dressings and treatments are reapplied at specified intervals (e.g., every 24 hours). Wound healing is assessed by measuring the wound area at regular intervals.

-

Endpoint Analysis: At the end of the study period (e.g., 21 days), animals are euthanized, and wound tissue is collected for histological analysis (to assess re-epithelialization, inflammation, and collagen deposition) and quantitative bacteriology.

Pivotal Clinical Trials

Early clinical trials in the 1970s confirmed the efficacy of this compound in human burn patients. These studies demonstrated a marked reduction in burn wound sepsis and associated mortality compared to previous treatments.

Table 2: Summary of Outcomes from Early Pivotal Clinical Trials of 1% this compound Cream

| Study (Year) | Number of Patients | Burn Size (% TBSA) | Key Findings |

| Fox, et al. (1969) | 42 | >20% | Significant reduction in Pseudomonas colonization and sepsis compared to silver nitrate. |

| Stanford, et al. (1969) | 100+ | Varied | Effective control of burn wound infection with minimal side effects. |

| Withrow, et al. (1971) | 50 | 15-60% | Lower incidence of burn wound sepsis and mortality compared to mafenide acetate. |

Note: This table is a qualitative summary of findings from early publications.

Historical Development Timeline

The development of this compound was a culmination of decades of research in burn care and antimicrobial therapy.

Conclusion

The development of this compound by Dr. Charles L. Fox, Jr. represents a landmark achievement in the history of burn wound management. Its broad-spectrum antimicrobial activity, ease of application, and favorable side effect profile compared to its predecessors established it as the gold standard in topical burn care for decades. While newer dressing technologies have since emerged, a thorough understanding of the historical and technical development of this compound provides essential context for ongoing research and innovation in the field of wound healing and infection control. The principles of sustained antimicrobial release and synergistic modes of action pioneered by SSD continue to influence the design of advanced wound care products today.

References

- 1. A historical review of the use of silver in the treatment of burns. II. Renewed interest for silver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of burns: The past, present and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of this compound Action on Burn Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for control of burn wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound Cream – Vanan Pharma [vananpharma.com]

Synergistic Antimicrobial Effects of Silver Sulfadiazine: A Technical Guide for Researchers

An in-depth exploration of the enhanced antimicrobial activity achieved by combining silver sulfadiazine (B1682646) with other compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of mechanisms, quantitative data, and experimental methodologies.

Silver sulfadiazine (SSD) has long been a cornerstone in the topical treatment of burn wound infections, prized for its broad-spectrum antimicrobial activity. Its efficacy stems from the dual action of its components: the silver ion (Ag+) and the sulfonamide antibiotic, sulfadiazine. The silver ion exerts its antimicrobial effects through multiple mechanisms, including binding to bacterial cell membranes and walls, leading to structural damage and increased permeability.[1][2] Once inside the bacterial cell, silver ions can bind to essential cellular components like DNA, enzymes, and proteins, disrupting critical functions such as replication and cellular respiration.[1][2] Concurrently, sulfadiazine acts by inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid, a vital component for bacterial growth and replication.[1] This combined mechanism of action provides a potent antimicrobial effect.[1]

Recent research has increasingly focused on the synergistic potential of combining SSD with other antimicrobial agents to enhance its efficacy, broaden its spectrum of activity, and combat the growing threat of antimicrobial resistance. This technical guide synthesizes key findings on the synergistic effects of this compound with various compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid in future research and development.

Quantitative Analysis of Synergistic Effects

The synergistic effect of antimicrobial combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI) or the Fractional Bactericidal Concentration (FBC) index. A FICI or FBC of ≤ 0.5 is generally considered indicative of synergy. The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with various compounds against a range of pathogenic microorganisms.

Synergy with Nitric Oxide (NO)

The combination of this compound with nitric oxide (NO), released from donors like diazeniumdiolate-modified proline (PROLI/NO), has shown significant synergistic bactericidal activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains.[3]

| Bacterial Species | Strain | FBC Index | Interpretation | Reference |

| Escherichia coli | JM109 | < 0.5 | Synergistic | [3] |

| Enterococcus faecalis | VSEF | < 0.5 | Synergistic | [3] |

| Enterococcus faecalis | VREF | < 0.5 | Synergistic | [3] |

| Proteus mirabilis | ATCC 29245 | > 0.5 | Not Synergistic | [3] |

| Pseudomonas aeruginosa | PAO1 | > 0.5 | Not Synergistic | [3] |

| Staphylococcus aureus | MSSA | < 0.5 | Synergistic | [3] |

| Staphylococcus aureus | MRSA | < 0.25 | Highly Synergistic | [3] |

| Staphylococcus epidermidis | ATCC 35984 | > 0.5 | Not Synergistic | [3] |

Synergy with Antibiotics

The combination of SSD with various classes of antibiotics, such as quinolones, has been investigated to enhance antimicrobial activity and potentially curb the development of resistance. Studies have shown that combining SSD with quinolones can reduce the emergence of resistant Pseudomonas aeruginosa strains.[4] While extensive FICI tables are not always readily available in the literature, the evidence points towards a beneficial interaction.

Further research is needed to generate comprehensive FICI data for a wider range of antibiotic-SSD combinations against diverse clinical isolates.

Synergy with Antiseptics: Chlorhexidine (B1668724)

The combination of this compound with the antiseptic chlorhexidine has demonstrated enhanced antimicrobial efficacy, particularly against common burn wound pathogens. This combination is believed to provide a dual mechanism of action that is more effective than either agent alone.[5] In vitro studies have shown that a combination of 1% SSD and 0.2% chlorhexidine digluconate results in more effective killing of various bacteria compared to SSD alone.[5]

Quantitative data from checkerboard assays providing specific FICI values for this combination would be a valuable addition to the literature.

Activity Against Fungal Pathogens

This compound also exhibits antifungal properties, and its combination with other antifungal agents is an area of active research. Studies have demonstrated the efficacy of SSD against various fungal species, including Candida albicans and Aspergillus species.[6][7][8][9]

| Fungal Species | Compound Combination | Observation | Reference |

| Candida albicans | SSD and Nanofiber Dressing | Most effective treatment for contaminated burn wounds | [8] |

| Various Fungi | SSD and Natamycin | SSD showed fungicidal activity | [9] |

| Aspergillus and Candida spp. | Silver complexes of sulfadrug derivatives | Effective antifungal activity | [7] |

Experimental Protocols for Synergy Testing

Accurate and reproducible assessment of antimicrobial synergy is crucial for the development of effective combination therapies. The two most common in vitro methods for determining synergy are the checkerboard assay and the time-kill kinetic assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI of a combination of two antimicrobial agents.

Methodology:

-

Preparation of Antimicrobial Agents: Prepare stock solutions of each antimicrobial agent (e.g., this compound and the test compound) at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the first agent along the x-axis (columns) and the second agent along the y-axis (rows). This creates a matrix of varying concentrations of both agents.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (typically 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include control wells with each agent alone, as well as a growth control (no antimicrobial agents) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

-

FICI Calculation: Calculate the FICI for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation: The FICI is interpreted as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Caption: Workflow for the checkerboard antimicrobial synergy assay.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the rate of microbial killing by an antimicrobial agent or combination over time.

Methodology:

-

Inoculum Preparation: Prepare a logarithmic-phase culture of the test organism in a suitable broth medium. Dilute the culture to a standardized starting concentration (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL).

-

Assay Setup: Prepare test tubes or flasks containing the broth medium with the antimicrobial agents at desired concentrations (e.g., at their MIC, or sub-MIC levels). Include a growth control tube without any antimicrobial agents.

-

Inoculation: Inoculate the prepared tubes with the standardized microbial suspension.

-

Incubation and Sampling: Incubate the tubes at the appropriate temperature with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto a suitable agar (B569324) medium. After incubation, count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial agent and the combination.

-

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

-

Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.

-

Caption: Workflow for the time-kill kinetic antimicrobial synergy assay.

Mechanisms of Synergy and Signaling Pathways

The synergistic effects of this compound with other compounds arise from a multi-pronged attack on bacterial cells, targeting different cellular structures and pathways simultaneously.

Dual Disruption of Cellular Integrity and Metabolism

The primary mechanism of synergy often involves the combined assault on both the bacterial cell envelope and essential metabolic pathways. For instance, the combination of SSD with an agent that further compromises the cell membrane can enhance the influx of silver ions and sulfadiazine, leading to a more potent intracellular effect.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergy of nitric oxide and this compound against gram-negative, gram-positive, and antibiotic-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined topical use of this compound and antibiotics as a possible solution to bacterial resistance in burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in vitro study of the anti-microbial efficacy of a 1% silver sulphadiazine and 0.2% chlorhexidine digluconate cream, 1% silver sulphadiazine cream and a silver coated dressing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity of silver sulphadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity of silver and zinc complexes of sulfadrug derivatives incorporating arylsulfonylureido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of silver-loaded nanofiber dressings in Candida albicans-contaminated full-skin thickness rat burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dual-Pronged Attack: Unraveling Silver Sulfadiazine's Inhibition of Bacterial DNA Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silver sulfadiazine (B1682646) (SSD) has been a cornerstone of topical antimicrobial therapy, particularly in burn wound management, for decades. Its broad-spectrum efficacy stems from a synergistic mechanism of action, targeting multiple vital cellular processes in bacteria. This technical guide delves into the core of SSD's antibacterial prowess: its multifaceted inhibition of bacterial DNA replication. We will explore the distinct yet complementary roles of the silver ion (Ag⁺) and the sulfadiazine moiety, present quantitative data on its efficacy, detail key experimental protocols for investigating its mechanism, and provide visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Silver sulfadiazine, a combination of silver and a sulfonamide antibiotic, remains a critical tool in preventing and treating infections due to its dual mechanism of action, which is thought to reduce the likelihood of resistance development.[1][2] This whitepaper will provide a comprehensive technical overview of how this compound disrupts the fundamental process of bacterial DNA replication, a key target for antimicrobial agents.

The Synergistic Mechanism of Action

This compound's potent antibacterial activity is a result of the combined effects of its two components: silver ions and sulfadiazine.[1][3]

-

The Role of Sulfadiazine: A Competitive Inhibitor of Folate Synthesis Sulfadiazine is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][4] This enzyme is crucial for the synthesis of folic acid, a precursor required for the production of nucleotides, the building blocks of DNA and RNA.[1][4] By blocking folic acid synthesis, sulfadiazine effectively halts the production of the necessary components for DNA replication, leading to bacteriostasis (inhibition of bacterial growth).[1][5] Human cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.[4]

-

The Role of Silver Ions: A Multi-Target Assault Silver ions (Ag⁺), slowly released from the this compound complex, exhibit broad-spectrum antimicrobial properties through multiple mechanisms.[1][6] They interact with the bacterial cell membrane and cell wall, causing structural damage and increased permeability.[1][7] Once inside the bacterial cell, silver ions can:

-

Bind to DNA: Silver ions can interact with the phosphate (B84403) backbone and nitrogenous bases of DNA, potentially interfering with the unwinding of the DNA double helix, a critical step in replication.[8][9][10] This binding can disrupt the hydrogen bonds between base pairs, preventing the DNA from serving as a proper template for replication and transcription.[9]

-

Inhibit Enzymes: Silver ions have a high affinity for sulfhydryl (-SH) groups in proteins and enzymes.[6] By binding to these groups, silver ions can denature essential enzymes involved in cellular respiration and DNA replication, leading to a cascade of metabolic failures and ultimately, cell death.[6]

-

The synergistic effect of these two components makes this compound a more potent antimicrobial agent than either silver nitrate (B79036) or sodium sulfadiazine alone.[1][3]

Quantitative Data: Efficacy of this compound

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism.

| Microorganism | Gram Stain | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | Gram-Negative | 1 - 90 | [1] |

| Pseudomonas aeruginosa | Gram-Negative | 1 - 64 | [1][11] |

| Staphylococcus aureus | Gram-Positive | 16 - 85 | [1][12] |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 85 | [12] |

| Candida albicans (Yeast) | N/A | 10 - 100 | [13] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to a standardized concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[14][15][16]

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of sulfadiazine to inhibit the DHPS enzyme.

Protocol: Spectrophotometric DHPS Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing the DHPS enzyme, its substrates (p-aminobenzoic acid - PABA, and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate - DHPPP), and a coupling enzyme system (e.g., dihydrofolate reductase with NADPH).

-

Inhibitor Addition: Add varying concentrations of sulfadiazine to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Initiation and Monitoring: Initiate the enzymatic reaction and monitor the change in absorbance over time using a spectrophotometer. The oxidation of NADPH by the coupling enzyme can be followed at 340 nm.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of sulfadiazine. The IC₅₀ (inhibitor concentration that causes 50% inhibition) can then be calculated.

Silver Ion-DNA Binding Assay

The Electrophoretic Mobility Shift Assay (EMSA) can be adapted to demonstrate the binding of silver ions to DNA.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for Silver-DNA Binding

-

Probe Preparation: A short DNA fragment (probe) is labeled with a detectable marker, such as a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of silver ions (from a source like silver nitrate, as a proxy for the silver ions released from SSD). A control reaction with only the labeled probe is also prepared.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose (B213101) gel and subjected to electrophoresis.

-

Detection: The gel is visualized to detect the position of the labeled DNA. If silver ions bind to the DNA, the resulting complex will have a different electrophoretic mobility compared to the free DNA probe, resulting in a "shifted" band on the gel.[1][7][8]

Inhibition of Bacterial DNA Replication Assay

The incorporation of a radiolabeled nucleoside, such as ³H-thymidine, into newly synthesized DNA is a classic method to measure the rate of DNA replication.

Protocol: ³H-Thymidine Incorporation Assay

-

Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

-

Treatment: Expose the bacterial cultures to different concentrations of this compound. A control culture without the drug is also maintained.

-

Radiolabeling: Add ³H-thymidine to each culture and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

-

Harvesting and Lysis: Harvest the bacterial cells and lyse them to release the cellular contents, including the DNA.

-

DNA Precipitation and Measurement: Precipitate the DNA and collect it on a filter. The amount of incorporated radioactivity is then measured using a scintillation counter.

-

Data Analysis: A decrease in the amount of incorporated ³H-thymidine in the treated samples compared to the control indicates inhibition of DNA replication.[4]

Synergistic Effect Assessment

The checkerboard microdilution assay is used to evaluate the synergistic effect of two antimicrobial agents.

Protocol: Checkerboard Microdilution Assay

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations of silver nitrate (representing the silver component) and sulfadiazine. One agent is serially diluted along the rows, and the other is serially diluted along the columns.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions.

-

Data Analysis: After incubation, determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows discussed.

Conclusion

This compound's enduring role in antimicrobial therapy is a testament to its well-evolved, dual-pronged mechanism of action against bacterial pathogens. By simultaneously disrupting the folic acid synthesis pathway and launching a multi-targeted attack on the bacterial cell wall, essential enzymes, and DNA, this compound effectively inhibits bacterial DNA replication and proliferation. This synergistic approach not only ensures broad-spectrum efficacy but also presents a higher barrier to the development of bacterial resistance. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for the rational design of new antimicrobial strategies and the continued effective use of this important therapeutic agent. The experimental protocols and data presented in this guide provide a foundational framework for further investigation into the multifaceted antibacterial properties of this compound.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The radioactive thymidine incorporation method for the determination of antibiotic susceptibility of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergy of nitric oxide and this compound against gram-negative, gram-positive, and antibiotic-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. licorbio.com [licorbio.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Products - data M Sheet Metal Solutions GmbH [datam.de]

- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

The Dual Role of Silver Sulfadiazine in Diabetic Foot Ulcer Management: A Technical Whitepaper

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the application of silver sulfadiazine (B1682646) (SSD) in the treatment of diabetic foot ulcers (DFUs). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive overview of SSD's mechanisms of action, clinical efficacy, and the experimental methodologies used in its evaluation.

Executive Summary

Diabetic foot ulcers are a severe complication of diabetes, often leading to significant morbidity and amputation. Silver sulfadiazine, a topical antimicrobial agent, has been a staple in wound care for decades. This whitepaper delves into the scientific underpinnings of its use in the complex wound environment of DFUs. It explores both the therapeutic benefits derived from its antimicrobial properties and the potential cytotoxic effects that may impede the healing process. This guide presents quantitative data from clinical and preclinical studies in structured tables, details experimental protocols for key assays, and provides visual representations of cellular signaling pathways and experimental workflows to facilitate a deeper understanding of SSD's role in DFU treatment.

Mechanism of Action

This compound exerts its therapeutic effect through a dual mechanism, combining the broad-spectrum antimicrobial activity of silver ions with the bacteriostatic properties of sulfadiazine.

-

Silver Ions (Ag+) : Released slowly from the cream base, silver ions interact with bacterial cell membranes and walls, leading to structural damage and increased permeability.[1] Once inside the bacterial cell, these ions bind to DNA, enzymes, and other proteins, disrupting essential cellular processes like replication and respiration, ultimately causing bacterial cell death.[1] This broad activity is effective against a wide range of Gram-positive and Gram-negative bacteria commonly found in DFUs.[1]

-

Sulfadiazine : This sulfonamide antibiotic inhibits the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid.[1] By blocking this pathway, sulfadiazine prevents bacterial growth and proliferation.[1]

The combination of these two components provides a synergistic antimicrobial effect and may help in reducing the development of bacterial resistance.[1]

Data on Clinical Efficacy and Safety

The clinical efficacy of this compound in treating diabetic foot ulcers has been evaluated in numerous studies, with varying outcomes. While its antimicrobial properties are well-established, its impact on overall wound healing is a subject of ongoing research and debate.

Quantitative Analysis of Healing Outcomes

Several meta-analyses and randomized controlled trials have provided quantitative data on the effectiveness of silver-containing dressings, including SSD, for DFUs.

| Outcome Measure | Finding | 95% Confidence Interval | p-value | Source |

| Complete Ulcer Healing Rate (OR) | 1.92 (Silver dressing vs. control) | 1.36 to 2.72 | 0.06 | [2] |

| Ulcer Healing Time (SMD) | -2.08 (Silver dressing vs. control) | -2.92 to -1.25 | < 0.00001 | [2] |

| Ulcer Area Reduction (%) at 4 weeks | Silver foam: 76.43 ± 7.41% vs. SSD: 27.00 ± 4.95% | N/A | < 0.001 | [3][4] |

| Healing Rate (Metronidazole vs. SSD) at 4 weeks | 86.7% vs. 68.9% | N/A | 0.011 | [5] |

| Mean Wound Healing Rate (Biocellulose with nanosilver vs. SSD) | 91.4% vs. 83.9% | N/A | N/A | [6] |

OR: Odds Ratio; SMD: Standardized Mean Difference

Antibacterial Efficacy

This compound has demonstrated significant in vitro activity against common wound pathogens.

| Bacterial Species | Inhibition | Source |

| Staphylococcus aureus (biofilm) | Effective at concentrations below 10 mg/mL | [7][8] |

| Pseudomonas aeruginosa (biofilm) | Effective at concentrations below 10 mg/mL | [7][8] |

| Various clinical isolates (657 strains, 22 species) | All strains inhibited by topically achievable concentrations | [9][10] |

Cytotoxicity and Potential for Delayed Healing

Despite its antimicrobial benefits, some studies suggest that SSD may have cytotoxic effects on key cells involved in wound healing, such as keratinocytes and fibroblasts, potentially delaying re-epithelialization.[11][12]

| Cell Type | Observation | SSD Concentration | Source |

| Fibroblasts | Morphological changes | 100 μg/mL | [11] |

| Keratinocytes | Lethal effects | 50 x 10⁻⁴% | [11] |

| Fibroblasts | Toxic effect in monolayer culture | > 3.7 x 10⁻⁴% | [11] |

A study in mice with full-thickness burns showed that the SSD-treated group had only 16.3% wound closure by day 10, compared to 42.1% for controls (P < .005).[13] This was associated with lower expression of IL-1, fewer macrophages, and less collagen deposition.[13]

Experimental Protocols

This section details synthesized protocols for key in vitro and in vivo experiments used to evaluate this compound for DFU treatment.

In Vitro Antibacterial Susceptibility Testing: Agar (B569324) Well Diffusion Assay

This method assesses the susceptibility of bacterial isolates to SSD.

-

Bacterial Culture : Isolate and culture relevant bacterial strains (e.g., S. aureus, P. aeruginosa) from DFU swabs on appropriate agar plates.

-

Inoculum Preparation : Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

-

Plate Inoculation : Evenly swab the bacterial suspension onto the surface of Mueller-Hinton agar plates.

-

Well Creation : Aseptically create 6 mm wells in the agar.

-

Application of SSD : Fill the wells with a defined volume (e.g., 250 μl) of 1% this compound cream.

-

Incubation : Incubate the plates at 35°C for 18-24 hours.

-

Measurement : Measure the diameter of the zone of inhibition (clear zone) around each well. A diameter >8 mm typically indicates susceptibility.[14]

In Vitro Cytotoxicity Assay: MTS Assay

This assay determines the effect of SSD on the viability of fibroblasts and keratinocytes.

-

Cell Culture : Culture human fibroblasts or keratinocytes in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Cell Seeding : Seed approximately 3x10⁴ cells per well in a 24-well plate and incubate for 48 hours.

-

Treatment Application : Place disk-shaped samples of hydrogels containing varying concentrations of SSD (e.g., 0%, 1%, 2.5%, 5%, 10% w/w) onto the cell monolayers.[15]

-

Incubation : Incubate the plates for 24, 48, and 72 hours.

-

MTS Assay : At each time point, add MTS reagent to each well and incubate for a specified period.

-

Absorbance Measurement : Measure the absorbance of the formazan (B1609692) product at 490 nm using a plate reader.

-

Data Analysis : Express cell viability as a percentage relative to untreated control cells. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[15]

In Vivo Diabetic Wound Healing Model: Excisional Wound in a Diabetic Mouse Model

This model evaluates the in vivo efficacy of SSD on wound healing in a diabetic setting.

-

Induction of Diabetes : Induce diabetes in mice (e.g., C57BL/6) via intraperitoneal injection of streptozotocin (B1681764) (STZ). Monitor blood glucose levels to confirm diabetic status. Alternatively, use genetically diabetic mice such as db/db mice.

-

Wound Creation : Anesthetize the mice and create a full-thickness excisional wound on the dorsal surface using a sterile biopsy punch.

-

Treatment Groups : Divide the animals into a control group (untreated or vehicle control) and a treatment group (topical application of 1% SSD cream).

-

Dressing and Treatment Application : Apply the respective treatments to the wounds and cover with a sterile dressing. Reapply treatment and change dressings at regular intervals (e.g., daily).

-

Wound Closure Measurement : Photograph the wounds at set time points (e.g., days 3, 7, 10, 14). Use image analysis software to calculate the wound area and express it as a percentage of the initial wound size.

-

Histological Analysis : At the end of the experiment, euthanize the animals and excise the wound tissue. Process the tissue for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

-

Cytokine Analysis : Homogenize a portion of the wound tissue to measure the expression levels of key cytokines (e.g., IL-1, TGF-β) using ELISA or qPCR.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Postulated Signaling Pathway of SSD-Mediated Effects on Wound Healing

References

- 1. researchgate.net [researchgate.net]

- 2. Silver dressings for treating diabetic foot ulcers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of Silver-Releasing Foam Dressings on Diabetic Foot Ulcer Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of Silver-Releasing Foam Dressings on Diabetic Foot Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. magonlinelibrary.com [magonlinelibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound's Effect on Keratin-19 Expression as Stem Cell Marker in Burn Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. This compound linked to delayed wound healing in mice | MDedge [mdedge.com]

- 14. woundsinternational.com [woundsinternational.com]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide to the Physicochemical Properties of Silver Sulfadiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver sulfadiazine (B1682646) (AgSD), a topical antimicrobial agent, has long been the gold standard in the management of burn wounds.[1][2][3] Its efficacy stems from the synergistic action of silver and sulfadiazine, providing a broad spectrum of antimicrobial activity.[4] A thorough understanding of its physicochemical properties is paramount for the development of new formulations, quality control, and ensuring therapeutic efficacy and safety.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of silver sulfadiazine, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

This compound is a white to creamy-white, crystalline powder that is odorless or has a slight odor.[5] It is stable in air but may yellow upon exposure to light.[5]

Solubility

This compound is characterized by its poor solubility in water and most organic solvents, a factor that influences its sustained release and antimicrobial action.[6] Its solubility is pH-dependent, increasing in acidic conditions.[7]

Table 1: Solubility Profile of this compound

| Solvent/Medium | Solubility Description | Quantitative Data (if available) | Reference |

| Water | Sparingly soluble to practically insoluble | 13 mg/100mL at pH 5.5; 200 mg/100mL at pH 7.5 (for sulfadiazine) | [8] |

| Ethanol (95%) | Practically insoluble | - | [5] |

| Acetone | Slightly soluble | - | [5][8] |

| Chloroform | Practically insoluble | - | [5] |

| Ether | Practically insoluble | - | [5] |

| 30% Ammonia Solution | Freely soluble | - | [5] |

| DMSO (Heated) | Slightly soluble | - | [9] |

| Methanol | Slightly soluble | - | [9] |

| Nitric acid-potassium nitrate (B79036) buffer (pH 2-3) | Increased solubility with increasing hydrogen-ion concentration | - | [7] |

| 2-(N-morpholino)ethanesulfonic acid buffer (pH 6-7) | - | - | [7] |

| Human Serum | Capable of solubilizing silver from AgSD | - | [10] |

Dissociation Constant (pKa)

Table 2: Dissociation Constants (pKa) of Sulfadiazine

| pKa Value | Description | Reference |

| pKa1 (acidic) | ~6.5 | [11][12][13][14][15] |

| pKa2 (basic) | ~2.1 | [11][12][13][14][15] |

Note: These values are for sulfadiazine and may be influenced by the presence of the silver ion in the this compound complex.

Thermal Properties

Thermal analysis is critical for understanding the stability and polymorphism of this compound.

Table 3: Thermal Properties of this compound

| Property | Value | Reference |

| Melting Point | 285 °C (with decomposition) | [8][16][17][18] |

| Decomposition | Exothermic peak observed around 288 °C | [19] |

Solid-State Properties

The crystalline structure of this compound has been elucidated, and it is known to exist in different polymorphic forms.

Table 4: Solid-State and Structural Properties of this compound

| Property | Description | Reference |

| Molecular Formula | C₁₀H₉AgN₄O₂S | [8][9][16] |

| Molecular Weight | 357.14 g/mol | [8][9][16][17] |

| Crystal System | Monoclinic | [20][21] |

| Space Group | P2₁/c | [20][21] |

| Coordination | Each silver atom is coordinated to three sulfadiazine molecules. | [20][21] |

| Polymorphism | Different crystalline forms can be obtained, for instance, through mechanochemical synthesis. | [22] |

| Appearance | White to creamy-white crystalline powder | [5] |

Experimental Protocols

Solubility Determination

Objective: To determine the solubility of this compound in various solvents and at different pH values.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol) in a sealed container.

-

Equilibration: The containers are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the drug) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[20] For aqueous solutions, the silver ion concentration can be measured using a silver-ion selective electrode.[7]

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100mL).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of this compound and to study its thermal transitions and polymorphism.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: A DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 350 °C). The furnace is purged with an inert gas, such as nitrogen.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature and the peak temperature of these events are determined.[19]

Powder X-ray Diffraction (PXRD)

Objective: To characterize the crystalline structure and identify the polymorphic form of this compound.

Methodology:

-

Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with a copper X-ray source (Cu Kα radiation). The instrument consists of an X-ray generator, a goniometer for precise angle control, and a detector.[16]

-